molecular formula C16H15NO2 B2865725 N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide CAS No. 2411183-91-8

N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide

Cat. No. B2865725
CAS RN: 2411183-91-8
M. Wt: 253.301
InChI Key: NRILOWNIOWQLRJ-SNTRVMSOSA-N
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Description

“N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide” is a complex organic compound. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also features a cyclopropyl group (a three-membered carbon ring), an oxirane (or epoxide) group, which is a three-membered ring containing an oxygen atom, and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the introduction of the naphthalene group, and the creation of the oxirane and carboxamide functionalities. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a chiral center. The chirality comes from the (1R,2S) configuration in the name of the compound, which refers to the spatial arrangement of the atoms. The R/S system is a way to unambiguously describe the configuration of a chiral center .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the oxirane group could be opened by nucleophilic attack, and the carboxamide group could participate in condensation or hydrolysis reactions. The naphthalene group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the naphthalene group could contribute to its solubility in non-polar solvents .

properties

IUPAC Name

N-[(1R,2S)-2-naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(15-9-19-15)17-14-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15H,8-9H2,(H,17,18)/t13-,14+,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRILOWNIOWQLRJ-SNTRVMSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)C2CO2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)C2CO2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide

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